molecular formula C7H13N3O B13078776 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL

2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL

Cat. No.: B13078776
M. Wt: 155.20 g/mol
InChI Key: YVAJCRXLDZAPGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL is a pyrazole derivative with the molecular formula C7H13N3O and a molecular weight of 155.20 g/mol . Its IUPAC name is 2-[4-(aminomethyl)-3-methylpyrazol-1-yl]ethanol, and it features a planar pyrazole core aromatic heterocycle substituted with an electron-donating aminomethyl group at the 4-position, a methyl group at the 3-position, and an ethanol side chain at the 1-position, which influences solubility and crystal packing via intermolecular hydrogen bonding . This compound serves as a versatile building block in medicinal and organic chemistry for the synthesis of more complex molecules . Pyrazole-based compounds, in general, have demonstrated a broad spectrum of biological and pharmacological activities in scientific research, including antibacterial, anticancer, anti-inflammatory, antifungal, and antiviral properties . Furthermore, pyrazole derivatives are known to act as key scaffolds in molecules that exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to research in areas like Alzheimer's disease, as well as carbonic anhydrase (CA) isoenzymes . The compound is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds like acetylacetone to form the core pyrazole ring, followed by introduction of the aminomethyl group via nucleophilic substitution or reductive amination strategies, and subsequent N-alkylation with 2-bromoethanol to attach the ethan-1-ol side chain . ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-[4-(aminomethyl)-3-methylpyrazol-1-yl]ethanol

InChI

InChI=1S/C7H13N3O/c1-6-7(4-8)5-10(9-6)2-3-11/h5,11H,2-4,8H2,1H3

InChI Key

YVAJCRXLDZAPGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN)CCO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol typically involves the following key steps:

  • Formation of the 3-methyl-1H-pyrazole core.
  • Introduction of the aminomethyl group at the 4-position of the pyrazole ring.
  • Attachment or functionalization of the ethan-1-ol side chain.

Pyrazole Ring Formation

The pyrazole ring is commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds such as acetylacetone. For example, hydrazino compounds react with acetylacetone under reflux in ethanol with catalytic acid to form 3-methylpyrazole intermediates. This step is well-documented in pyrazole chemistry literature and supported by analogous procedures described in antiviral compound syntheses.

Aminomethyl Group Introduction

The aminomethyl substitution at the 4-position of the pyrazole ring is typically introduced via nucleophilic substitution or reductive amination strategies. A common approach involves reacting the pyrazole intermediate bearing a suitable leaving group (e.g., halomethyl) with ammonia or primary amines to yield the aminomethyl derivative. Alternatively, formaldehyde and ammonia can be used in a Mannich-type reaction to install the aminomethyl group on the pyrazole ring.

Attachment of Ethan-1-ol Side Chain

The ethan-1-ol moiety can be introduced by alkylation of the pyrazole nitrogen with 2-bromoethanol or related haloalkanols under basic conditions. This alkylation typically requires a base such as potassium carbonate or sodium hydride in an aprotic solvent, facilitating nucleophilic substitution at the haloalkane to yield the N-substituted pyrazole ethanol derivative.

Step Reaction Type Reagents/Conditions Notes
1 Pyrazole ring formation Hydrazine + acetylacetone, reflux in ethanol, catalytic HCl Yields 3-methyl-1H-pyrazole intermediate; reaction monitored by TLC or HPLC.
2 Aminomethylation Formaldehyde + ammonia or amine, Mannich reaction conditions Typically in aqueous or alcoholic medium; temperature controlled to optimize yield.
3 N-alkylation with ethan-1-ol 2-Bromoethanol + pyrazole intermediate, K2CO3, DMF or DMSO, 50-80°C Alkylation proceeds via nucleophilic substitution; reaction time varies 4-12 hours.
4 Purification Crystallization or column chromatography Purification to isolate pure compound; solvents include ethanol, ethyl acetate, or toluene.
  • A patent describing related pyrazole derivatives outlines the use of protecting groups (e.g., 9-fluorenylmethyl carbamate) during multi-step synthesis to improve selectivity and yield.
  • The use of Lawesson’s reagent for cyclization steps in pyrazole-related compounds has been reported to enhance ring closure efficiency.
  • Reaction monitoring by HPLC and temperature-controlled crystallization steps are critical for obtaining high purity and yield, as demonstrated in analogous pyrazole compound preparations.
  • Industrial scale synthesis benefits from continuous flow reactors and precise control of reaction parameters such as temperature, pH, and reagent stoichiometry to optimize yield and reproducibility.
  • Spectroscopic characterization (FT-IR, NMR) confirms the formation of the pyrazole ring and aminomethyl substitution, with characteristic IR bands near 1680 cm⁻¹ indicating pyrazole C=N stretching.
Parameter Typical Range/Value Impact on Synthesis
Solvent Ethanol, DMF, DMSO Solubility and reaction rate
Temperature 50–110 °C Controls reaction kinetics and selectivity
Reaction Time 2–12 hours Ensures complete conversion
Base Potassium carbonate, NaH Facilitates nucleophilic substitution
Protecting Groups 9-Fluorenylmethyl carbamate Enhances selectivity during multi-step synthesis
Purification Method Crystallization, chromatography Removes impurities, improves compound purity
Yield 60–90% (reported in analogs) Dependent on reaction optimization and purification steps

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

  • 2-[4-(Aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride Structure: Lacks the 3-methyl group on the pyrazole ring.
  • Molecular formula: C6H10N2O Molecular weight: 126.16 (estimated) Key difference: Absence of the aminomethyl group limits its utility in targeting amine-binding enzymes.

Aminoalkyl Chain Modifications

  • 2-[4-(3-Aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol Structure: Features a longer aminopropyl chain instead of aminomethyl. Molecular formula: C10H18N3O Molecular weight: 196.27 (estimated) Key difference: Extended alkyl chain may enhance lipophilicity and membrane permeability.

Ethanol Linker Replacements

  • 2-[5-Amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethan-1-ol Structure: Substituted with a 4-methoxyphenyl group at position 3 and an amino group at position 5.

Physicochemical and Functional Comparisons

Compound Molecular Formula MW Key Substituents Purity Evidence
Target compound (hydrochloride) C9H14ClNO2 203.67 3-methyl, 4-aminomethyl, ethanol 95%
2-[4-(Aminomethyl)-1H-pyrazol-1-yl]ethanol C7H14ClNO2 179.65 4-aminomethyl, ethanol 95%
2-(3-Methyl-1H-pyrazol-1-yl)ethanol C6H10N2O 126.16 3-methyl, ethanol N/A
2-[4-(3-Aminopropyl)-3-methyl-1H-pyrazol] C10H18N3O 196.27 3-methyl, 4-aminopropyl, ethanol N/A
2-[5-Amino-3-(4-methoxyphenyl)-1H-pyrazol] C12H15N3O2 233.27 4-methoxyphenyl, 5-amino, ethanol N/A

Biological Activity

2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 2174002-45-8
  • Molecular Formula : C₇H₁₄N₃O
  • Molecular Weight : 155.20 g/mol

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been investigated in various contexts, particularly their antiviral and antibacterial properties.

Antiviral Activity

Recent studies have highlighted the potential of pyrazole derivatives as HIV inhibitors. In particular, compounds with similar structures have shown significant activity against HIV-1 replication. For example, a study reported that certain pyrazolic compounds exhibited non-toxic and dose-dependent antiviral effects, indicating potential for further development in HIV therapy .

Antibacterial Activity

Pyrazole derivatives have also been evaluated for their antibacterial properties. A systematic review found that several pyrazole-based compounds displayed effective inhibition against Gram-positive and Gram-negative bacteria. The compound's mechanism of action often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence potency and selectivity:

Substituent Position Effect on Activity
Aminomethyl4Enhances antiviral activity
Methyl3Improves solubility and permeability
Hydroxyl1Increases antibacterial properties

This table summarizes how different modifications can enhance or reduce the biological efficacy of the compound.

Case Studies

  • Antiviral Efficacy : A study conducted by Calvez et al. explored a series of pyrazole derivatives for their ability to inhibit HIV replication. The findings indicated that certain structural modifications led to enhanced efficacy against viral strains resistant to standard therapies .
  • Antibacterial Screening : Another investigation assessed the antibacterial activity of various pyrazole derivatives using the agar disc-diffusion method against pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones for several compounds, suggesting strong antibacterial potential .

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

Property Value
SolubilityHigh
Membrane PermeabilityGood
Plasma StabilityExcellent
Metabolic StabilityModerate

These properties suggest that this compound could be a viable candidate for further drug development.

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